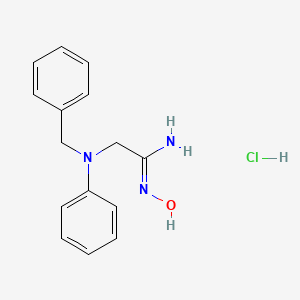

Cetoxime hydrochloride

Description

Cetoxime Hydrochloride (CAS 22204-29-1) is a chemical compound with the molecular formula C₁₅H₁₇N₃O·HCl and a melting point of 160°C . It is soluble in water and exhibits a red to reddish-brown color in specific reactions. Clinically, it is utilized as an antibiotic and disinfectant, with an oral LD₅₀ of 300 mg/kg in animal studies, indicating moderate toxicity . Its structural framework includes an oxime functional group, which contributes to its reactivity and antimicrobial properties.

Properties

CAS No. |

22204-29-1 |

|---|---|

Molecular Formula |

C15H18ClN3O |

Molecular Weight |

291.77 g/mol |

IUPAC Name |

2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride |

InChI |

InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H |

InChI Key |

BRUFGFZVVHTACX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- This compound demonstrates superior stability in aqueous solutions compared to Methoxylamine Hydrochloride , which degrades rapidly under acidic conditions .

- In antimicrobial efficacy tests, Cetrimide and Cetylpyridinium Chloride exhibit broader activity against Gram-positive and Gram-negative bacteria, whereas This compound shows selectivity toward specific pathogens .

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Cetoxime hydrochloride in academic settings?

Synthesis should follow established methods for β-lactam derivatives, involving condensation reactions under controlled pH (e.g., 7.0–8.5) and temperature (25–40°C). Characterization requires multi-modal analysis:

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer mobile phase (pH 7.0) .

- Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., oxime moiety) .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental steps, raw data, and spectral interpretations in supplementary materials .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing or solvent-based procedures to avoid inhalation risks .

- Emergency measures : Immediate rinsing with water for 15+ minutes upon skin/eye contact; medical consultation if ingested .

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to comply with EPA guidelines .

Q. How can researchers ensure the purity of this compound for in vitro assays?

- HPLC validation : Use a mobile phase of 0.1 M phosphate buffer (pH 7.0) and monitor for impurities at 254 nm. Acceptable purity thresholds: ≤1.0% for individual impurities, ≤2.5% for total impurities .

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and rule out degradation products .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported stability across studies?

- Controlled replication : Repeat experiments under identical conditions (pH, temperature, solvent) to isolate variables .

- Data triangulation : Cross-reference findings with orthogonal techniques (e.g., compare HPLC retention times with LC-MS fragmentation patterns) .

- Literature review : Prioritize studies adhering to OECD/GMP guidelines for stability testing .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

Q. How can degradation pathways of this compound under varying pH conditions be systematically analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.